

Pharmacological Profile of S107 Hydrochloride: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	S107	
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Introduction

S107 hydrochloride is a novel small molecule belonging to the 1,4-benzothiazepine class of compounds, recognized for its specific stabilizing effect on the ryanodine receptor 2 (RyR2).[1] [2][3] RyR2 channels are critical intracellular calcium release channels located on the sarcoplasmic reticulum (SR) of cardiomyocytes and neurons, playing a pivotal role in excitation-contraction coupling and neuronal signaling. Dysregulation of RyR2, often characterized by a diastolic "calcium leak," is implicated in the pathophysiology of various cardiovascular and neurological disorders, including catecholaminergic polymorphic ventricular tachycardia (CPVT), heart failure, and Alzheimer's disease.[4][5] S107 acts as a "Rycal" (ryanodine receptor stabilizer) by enhancing the binding of the regulatory protein calstabin2 (also known as FKBP12.6) to the RyR2 channel, thereby preventing this pathological calcium leakage.[2][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of S107 hydrochloride, detailing its mechanism of action, quantitative pharmacological data, and key experimental methodologies.

Chemical and Physical Properties



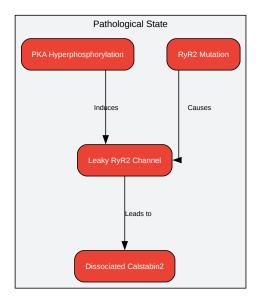
Property	Value	Reference
Chemical Name	2,3,4,5-Tetrahydro-7-methoxy- 4-methyl-1,4-benzothiazepine hydrochloride	[3]
CAS Number	1357476-46-0	[3]
Molecular Formula	C11H15NOS · HCI	N/A
Molecular Weight	245.77 g/mol	[3]
Appearance	Solid	[1]
Purity	>98% (HPLC)	[1]
Solubility	DMSO: 24 mg/mL (97.65 mM)	[2]

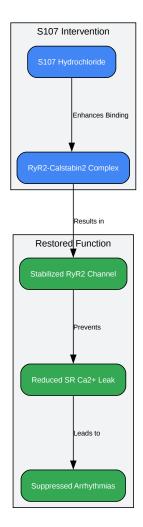
Mechanism of Action

The primary mechanism of action of **S107** hydrochloride involves the stabilization of the closed state of the RyR2 channel. This is achieved by enhancing the binding affinity of calstabin2 to RyR2.[2][5] Under pathological conditions, such as PKA-mediated hyperphosphorylation or mutations in the RyR2 gene, calstabin2 can dissociate from the RyR2 complex. This dissociation leads to an unstable, "leaky" channel that allows for inappropriate diastolic calcium release from the sarcoplasmic reticulum. **S107** effectively counteracts this by promoting the reassociation of calstabin2 with RyR2, thus restoring normal channel function and preventing the detrimental calcium leak.[5][6]

Signaling Pathway of S107 Action







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Figure 1: Signaling pathway of S107 hydrochloride in stabilizing RyR2 channels.



Quantitative Pharmacological Data

While specific Ki and IC50 values for **S107** hydrochloride are not consistently reported across publicly available literature in a standardized format, its biological activity has been characterized at various concentrations. The compound is reported to enhance calstabin2 binding to RyR2 at low nanomolar concentrations.[6] In cellular assays, pre-incubation with 10 µM **S107** significantly decreases the percentage of CPVT-hiPSC-CMs presenting delayed afterdepolarizations (DADs) to 25%.[6] Further dose-response studies are required to establish a more precise quantitative profile.

Parameter	Value	Cell/Tissue Model	Reference
Effective Concentration	Low nanomolar	RyR2 binding assays	[6]
DADs Inhibition	10 μM (reduces DADs to 25%)	CPVT-hiPSC-CMs	[6]
In vivo dosage (mice)	20 mg/kg/day	RyR2-S2808D +/+ mice	[7]

Selectivity

S107 exhibits a high degree of selectivity for the RyR2 channel. Screening against a panel of over 400 receptors, enzymes, and other ion channels showed no significant interaction at concentrations up to 10 μ M.[1] This includes a lack of effect on other cardiac ion channels such as voltage-gated Na+, K+, and Ca2+ channels at these concentrations, highlighting its specific mechanism of action.[1]

Experimental Protocols Co-Immunoprecipitation of RyR2 and Calstabin2

This protocol is designed to assess the effect of **S107** on the interaction between RyR2 and calstabin2 in cellular or tissue lysates.

Methodology:



- Cell/Tissue Lysis: Homogenize cells or tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RyR2 antibody overnight at 4°C.
- Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against RyR2 and calstabin2 to detect the coimmunoprecipitated proteins.

Measurement of Sarcoplasmic Reticulum Calcium Leak

This protocol describes a method to quantify the diastolic calcium leak from the sarcoplasmic reticulum in isolated cardiomyocytes.

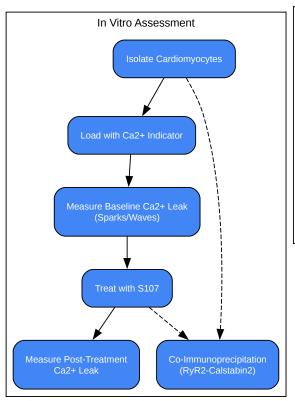
Methodology:

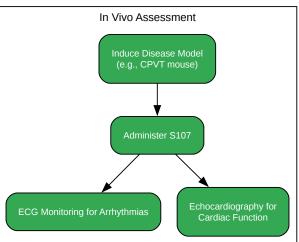
- Cardiomyocyte Isolation: Isolate ventricular myocytes from animal hearts (e.g., mouse, rat) by enzymatic digestion.
- Fluorescent Dye Loading: Load the isolated cardiomyocytes with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.
- Perfusion and Stimulation: Place the dye-loaded cells in a perfusion chamber on an inverted microscope and perfuse with a physiological salt solution. Electrically stimulate the cells to elicit calcium transients.



- Calcium Leak Measurement: After a period of steady-state stimulation, stop the electrical pacing. The subsequent rise in diastolic calcium concentration, often measured as an increase in spontaneous calcium sparks or waves, reflects the SR calcium leak.
- Drug Application: Perfuse the cells with a solution containing S107 hydrochloride at the desired concentration and repeat the calcium leak measurement to assess its inhibitory effect.

Experimental Workflow for Assessing S107 Efficacy





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Figure 2: Experimental workflow for evaluating the efficacy of **S107** hydrochloride.

Preclinical and Clinical Development

Preclinical studies in animal models of CPVT have demonstrated that **\$107** can prevent stress-induced ventricular arrhythmias.[6] In a mouse model of Duchenne muscular dystrophy, **\$107** has been shown to improve muscle function and increase exercise performance. While **\$107** itself has been primarily a research compound, the principle of RyR2 stabilization has prompted the development of other compounds. For instance, a structurally related compound, CIN-107 (baxdrostat), is in clinical trials for uncontrolled hypertension. However, it is important to note that the clinical development of compounds directly targeting RyR2 stabilization for arrhythmias is an ongoing area of research.

Conclusion

\$107 hydrochloride is a highly selective and potent stabilizer of the ryanodine receptor 2. Its mechanism of action, centered on enhancing the binding of calstabin2 to RyR2, effectively mitigates the pathological sarcoplasmic reticulum calcium leak associated with various cardiac and neurological diseases. The preclinical data strongly support its therapeutic potential. Further clinical investigation of RyR2 stabilizers based on the pharmacological profile of **\$107** is warranted to translate these promising findings into novel therapies for patients with conditions driven by RyR2 dysfunction.

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References

- 1. S107 | RyR2 stabilizer | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. S107 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 4. Research Portal [ourarchive.otago.ac.nz]



- 5. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
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